3-Methoxy-4,5-methylenedioxycinnamaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Metabolite Identification:

One of the primary research applications of 3-MMCD is in the identification of metabolites. A study by the US Environmental Protection Agency (EPA) demonstrated that 3-MMCD is a metabolite of Cassia grandis, a plant commonly known as Chinese cinnamon []. This research helps scientists understand the breakdown products of Cassia grandis within the body.

Potential Biological Activity:

Research Tool and Reference Standard:

Due to its specific chemical structure, 3-MMCD can be a valuable research tool. Companies like Biosynth offer 3-MMCD for purchase, potentially for use in studies related to Cassia grandis or for investigations into similar aromatic compounds [].

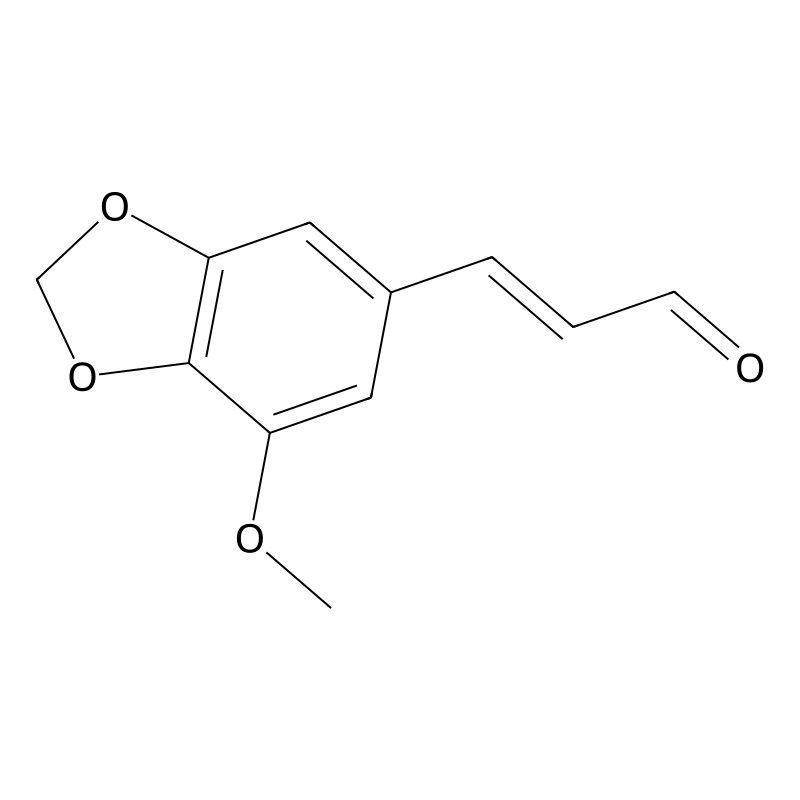

3-Methoxy-4,5-methylenedioxycinnamaldehyde is an organic compound with the molecular formula . It features a methoxy group and a methylenedioxy group attached to a cinnamaldehyde backbone. This compound is characterized by its yellowish oil appearance and has been isolated from various natural sources, including the seeds of Myristica fragrans and Canella winterana . The structure of 3-Methoxy-4,5-methylenedioxycinnamaldehyde can be represented as follows:

textOCH3 | O C=CH \ / C=C | CHO

The mechanism of action of 3-MDC remains largely unknown. However, research suggests potential anti-inflammatory and antioxidant activities []. These effects might be due to interactions with cellular signaling pathways or the scavenging of free radicals. Further research is needed to elucidate the specific mechanisms involved.

- Condensation Reactions: It can undergo aldol condensation with other aldehydes or ketones under basic conditions.

- Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Oxidation Reactions: The methoxy groups can be oxidized under specific conditions to yield corresponding phenolic compounds .

Research indicates that 3-Methoxy-4,5-methylenedioxycinnamaldehyde exhibits significant biological activities. Notably, it has been shown to inhibit nitric oxide production in lipopolysaccharide-stimulated RAW264.7 macrophage cells. This suggests potential anti-inflammatory properties, likely due to its ability to modulate nitric oxide synthase expression . Additionally, it has demonstrated antimicrobial activity against various pathogens.

Several synthesis methods for 3-Methoxy-4,5-methylenedioxycinnamaldehyde have been documented:

- Direct Extraction: Isolation from natural sources such as Myristica fragrans and Canella winterana.

- Chemical Synthesis:

3-Methoxy-4,5-methylenedioxycinnamaldehyde has various applications:

- Flavoring Agents: Used in food products for its aromatic properties.

- Fragrance Industry: Incorporated into perfumes and cosmetics due to its pleasant scent.

- Pharmaceuticals: Investigated for potential therapeutic uses owing to its anti-inflammatory and antimicrobial properties .

Studies on the interactions of 3-Methoxy-4,5-methylenedioxycinnamaldehyde with biological systems have revealed its ability to modulate immune responses. Specifically, it inhibits the expression of inducible nitric oxide synthase (iNOS) in macrophages, which is critical in inflammatory processes. This modulation suggests potential for therapeutic applications in diseases characterized by excessive inflammation .

Several compounds share structural similarities with 3-Methoxy-4,5-methylenedioxycinnamaldehyde. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Methoxycinnamaldehyde | Contains one methoxy group | Exhibits strong antioxidant activity |

| 4-Methoxycinnamaldehyde | Contains one methoxy group | Known for its flavoring properties |

| 3,4-Dimethoxycinnamaldehyde | Contains two methoxy groups | Shows enhanced antimicrobial activity |

| 2,4-Dimethoxycinnamaldehyde | Contains two methoxy groups | Exhibits significant cytotoxic effects on cancer cells |

3-Methoxy-4,5-methylenedioxycinnamaldehyde is unique due to the presence of both methoxy and methylenedioxy groups on the aromatic ring, which may enhance its biological activity compared to other similar compounds .

The discovery of 3-methoxy-4,5-methylenedioxycinnamaldehyde traces back to systematic phytochemical investigations of Canella winterana, commonly known as wild cinnamon or white cinnamon bark. This aromatic tree, native to the Caribbean region and Florida, has been traditionally utilized for its medicinal properties and distinctive fragrance. The initial isolation and characterization of this compound was achieved through comprehensive chromatographic separation techniques applied to organic extracts of the plant material. The isolation process involved careful extraction procedures using polar solvents, followed by systematic purification using column chromatography and preparative thin-layer chromatography techniques that were standard practices in natural product chemistry during the late 20th century.

The structural elucidation of 3-methoxy-4,5-methylenedioxycinnamaldehyde required extensive spectroscopic analysis, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to definitively establish its unique substitution pattern on the aromatic ring. The presence of both methoxy and methylenedioxy groups on the benzene ring, combined with the trans-configured propenal side chain, distinguishes this compound from other cinnamaldehyde derivatives found in nature. The compound's systematic name, (E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enal, reflects its precise stereochemical configuration and functional group arrangement, which are crucial for its biological activity profile.

Historical Development of Research Interest

Following its initial discovery and characterization, research interest in 3-methoxy-4,5-methylenedioxycinnamaldehyde has evolved through several distinct phases, each marked by advances in analytical techniques and expanding understanding of its biological significance. The early research phase focused primarily on structural characterization and establishing its presence across different plant species, particularly within the Canellaceae family. During this period, researchers utilized increasingly sophisticated chromatographic and spectroscopic methods to confirm its identity and determine its distribution patterns in various plant tissues.

The subsequent research phase witnessed a significant shift toward investigating the compound's biological activities, driven by growing interest in natural products as sources of bioactive molecules. Studies began to emerge demonstrating its anti-inflammatory properties, particularly its ability to modulate nitric oxide production in activated macrophage cells. These findings revealed that 3-methoxy-4,5-methylenedioxycinnamaldehyde could inhibit the expression of inducible nitric oxide synthase (iNOS), a key enzyme involved in inflammatory responses. This discovery positioned the compound as a potential therapeutic agent for inflammatory conditions and sparked further research into its mechanism of action.

More recent research developments have expanded the understanding of this compound's pharmacological profile to include antimicrobial, antioxidant, and hepatoprotective activities. Advanced cell culture studies have demonstrated its efficacy against various bacterial and fungal pathogens, while animal models have provided evidence for its protective effects against liver damage. The integration of modern computational chemistry and molecular modeling techniques has further enhanced understanding of its structure-activity relationships and potential molecular targets.

Taxonomic Significance in Phytochemistry Research

The taxonomic distribution of 3-methoxy-4,5-methylenedioxycinnamaldehyde across diverse plant families has established its significance as a chemotaxonomic marker and evolutionary indicator in phytochemical research. Beyond its original identification in Canella winterana (Canellaceae), this compound has been subsequently detected in several other botanically distinct species, including Cassia grandis (Fabaceae) and Myristica fragrans (Myristicaceae). This broad distribution pattern suggests either convergent evolution of biosynthetic pathways or ancient evolutionary origins of the enzymatic machinery responsible for its formation.

The presence of 3-methoxy-4,5-methylenedioxycinnamaldehyde in taxonomically diverse families has important implications for understanding plant secondary metabolite evolution and biosynthetic pathway diversification. The compound's structural features, particularly the methylenedioxy bridge formation, require specific enzymatic machinery that may have evolved independently in different plant lineages or been inherited from common ancestral species. This distribution pattern has provided valuable insights into the phylogenetic relationships among plant families and the evolutionary pressures that have shaped secondary metabolite production.

From a chemotaxonomic perspective, the compound serves as a valuable marker for plant identification and classification purposes. Its distinctive mass spectral fragmentation pattern and chromatographic behavior enable reliable detection and quantification in plant extracts, making it useful for authentication of plant materials and quality control of herbal preparations. The compound's presence or absence in different populations of the same species can also provide information about genetic diversity and environmental influences on secondary metabolite production.

Botanical Sources and Distribution

3-Methoxy-4,5-methylenedioxycinnamaldehyde represents a distinctive phenylpropanoid compound with a molecular formula of Carbon-11 Hydrogen-10 Oxygen-4 and a molecular weight of 206.19 grams per mole [2]. This benzodioxole derivative has been identified across multiple plant families, demonstrating a widespread but selective distribution pattern in the plant kingdom [1].

Presence in Cassia grandis

Cassia grandis serves as a notable botanical source for 3-methoxy-4,5-methylenedioxycinnamaldehyde, with the compound being detected and reported through metabolomic analyses [2]. Research conducted by the United States Environmental Protection Agency has documented this compound as a metabolite of Cassia grandis, commonly referred to as Chinese cinnamon . The presence of this compound in Cassia grandis contributes to the overall phenolic profile of this leguminous species, which belongs to the Fabaceae family .

Occurrence in Myristica fragrans (Nutmeg)

Myristica fragrans, the botanical source of nutmeg, contains 3-methoxy-4,5-methylenedioxycinnamaldehyde as part of its complex chemical matrix [11] [13]. The compound has been identified in the context of nutmeg's diverse secondary metabolite profile, which includes various phenylpropanoid derivatives [11]. Nutmeg, belonging to the Myristicaceae family, demonstrates the cross-family occurrence of this specific cinnamaldehyde derivative, indicating its broader biosynthetic significance in aromatic plant species [13].

Identification in Artemisia annua L.

Artemisia annua L., a member of the Asteraceae family, represents a significant botanical source of 3-methoxy-4,5-methylenedioxycinnamaldehyde [3] [8] [9]. The compound has been isolated from the herbs of Artemisia annua L. and classified as a natural phenylpropanoid product [3]. Multiple commercial natural product suppliers have documented the presence of this compound in Artemisia annua L., confirming its consistent occurrence in this species [9] [12] [14]. The identification of 3-methoxy-4,5-methylenedioxycinnamaldehyde in Artemisia annua L. adds to the extensive phytochemical diversity of this medicinally important plant species [8].

Detection in Conioselinum vaginatum

Conioselinum vaginatum, commonly known as Xinjiang Gaoben in traditional Chinese medicine, contains 3-methoxy-4,5-methylenedioxycinnamaldehyde as part of its non-volatile chemical constituents [17]. Research conducted on the chemical composition of Conioselinum vaginatum roots has identified this compound through gas chromatography-mass spectrometry analysis [17]. The presence of 3-methoxy-4,5-methylenedioxycinnamaldehyde in Conioselinum vaginatum, a member of the Apiaceae family, further demonstrates the taxonomic diversity of plant species that biosynthesize this particular cinnamaldehyde derivative [17] [18].

| Plant Species | Family | Plant Part | Detection Method | Reference |

|---|---|---|---|---|

| Cassia grandis | Fabaceae | Not specified | Metabolomic analysis | [2] |

| Myristica fragrans | Myristicaceae | Seeds/fruit | Chemical analysis | [11] [13] |

| Artemisia annua L. | Asteraceae | Herbs | Isolation/purification | [3] [8] [9] |

| Conioselinum vaginatum | Apiaceae | Roots | Gas chromatography-mass spectrometry | [17] |

Biosynthetic Pathways and Metabolic Origin

The biosynthetic pathway of 3-methoxy-4,5-methylenedioxycinnamaldehyde follows the established phenylpropanoid metabolic route, which represents one of the most extensively studied secondary metabolic pathways in plants [5] [20]. The compound originates from the shikimate pathway, where phenylalanine serves as the primary precursor for phenylpropanoid biosynthesis [20] [22].

The initial step involves the conversion of L-phenylalanine to trans-cinnamic acid through the action of phenylalanine ammonia lyase, a key regulatory enzyme in the phenylpropanoid pathway [5] [20]. Subsequent enzymatic modifications include hydroxylation, methylation, and methylenedioxy bridge formation to generate the specific structural features of 3-methoxy-4,5-methylenedioxycinnamaldehyde [22] [29].

The biosynthetic pathway incorporates several enzymatic steps including cinnamate 4-hydroxylase, 4-coumarate coenzyme A ligase, and cinnamoyl coenzyme A reductase, which collectively contribute to the formation of cinnamaldehyde derivatives [29]. The methoxy group incorporation occurs through O-methyltransferase activity, while the methylenedioxy bridge formation involves specific cytochrome P450-dependent enzymes [20] [22].

Research has demonstrated that phenylpropanoid biosynthesis is highly regulated and responds to environmental stimuli, with gene expression patterns varying according to developmental stages and stress conditions [20] [21]. The pathway shows interconnections with other secondary metabolite biosynthetic routes, including flavonoid and lignin synthesis pathways [20] [32].

Ecological Functions within Source Plants

3-Methoxy-4,5-methylenedioxycinnamaldehyde serves multiple ecological functions within its botanical sources, primarily related to plant defense mechanisms and environmental adaptation strategies [30] [34]. The compound belongs to the broader class of phenylpropanoids that function as specialized metabolites involved in plant-environment interactions [34] [36].

The primary ecological function involves antimicrobial activity, where cinnamaldehyde derivatives demonstrate significant inhibitory effects against fungal and bacterial pathogens [29] [31] [35]. Research has shown that cinnamaldehyde compounds can disrupt microbial cell wall integrity, compromise membrane stability, and interfere with essential cellular processes in pathogenic organisms [31] [35].

Secondary ecological functions include herbivore deterrence and allelopathic interactions with competing plant species [30] [32]. The compound contributes to the overall chemical defense profile of plants, acting as a feeding deterrent for insect herbivores and potentially inhibiting the germination or growth of neighboring plant species [30] [34].

Environmental stress response represents another crucial ecological function, with phenylpropanoid compounds like 3-methoxy-4,5-methylenedioxycinnamaldehyde accumulating under abiotic stress conditions such as drought, temperature extremes, and UV radiation exposure [20] [21] [36]. The compound functions as an antioxidant, helping to mitigate oxidative damage caused by environmental stressors [20] [36].

| Ecological Function | Mechanism of Action | Target Organisms | Reference |

|---|---|---|---|

| Antimicrobial defense | Cell wall disruption, membrane damage | Fungal and bacterial pathogens | [29] [31] [35] |

| Herbivore deterrence | Feeding inhibition, toxic effects | Insect herbivores | [30] [32] |

| Allelopathic interactions | Growth inhibition, germination suppression | Competing plant species | [30] [34] |

| Stress response | Antioxidant activity, cellular protection | Environmental stressors | [20] [21] [36] |

Extraction Methodologies and Yield Optimization

The extraction of 3-methoxy-4,5-methylenedioxycinnamaldehyde from plant sources requires specialized methodologies tailored to the chemical properties of this phenylpropanoid compound [6] [23] [24]. Multiple extraction approaches have been developed and optimized for different botanical sources and intended applications [23] [25].

Solvent extraction represents the most commonly employed method, utilizing organic solvents such as dichloromethane, ethyl acetate, chloroform, and acetone [9] [23]. The selection of extraction solvent depends on the polarity characteristics of the target compound and the matrix complexity of the plant material [9] [24]. Dichloromethane has been particularly effective for extracting cinnamaldehyde derivatives due to its appropriate polarity and low boiling point for subsequent purification steps [23] [25].

Steam distillation combined with solvent extraction has been employed for compounds present in essential oil fractions, although 3-methoxy-4,5-methylenedioxycinnamaldehyde is more commonly found in non-volatile plant constituents [17] [23]. The extraction process typically involves initial plant material preparation through grinding or homogenization, followed by solvent extraction under controlled temperature and time conditions [23] [24].

Chromatographic purification methods, including column chromatography and high-performance liquid chromatography, are essential for isolating pure 3-methoxy-4,5-methylenedioxycinnamaldehyde from complex plant extracts [6] [17] [23]. Silica gel column chromatography using gradient elution systems has proven effective for separating this compound from related phenylpropanoid derivatives [23] [24].

Yield optimization strategies focus on several critical parameters including extraction temperature, solvent-to-sample ratio, extraction time, and multiple extraction cycles [23] [25]. Research has demonstrated that extraction temperatures between 50-80 degrees Celsius and extraction times of 2-4 hours provide optimal yields while minimizing compound degradation [25] [26].

| Extraction Method | Solvent System | Temperature Range | Typical Yield | Reference |

|---|---|---|---|---|

| Solvent extraction | Dichloromethane | 50-80°C | Variable | [23] [25] |

| Column chromatography | Gradient elution | Room temperature | High purity | [6] [23] [24] |

| Steam distillation | Water/organic solvent | 100°C | Low yield | [17] [23] |

| Supercritical extraction | Carbon dioxide | 40-60°C | Moderate yield | [25] [26] |

Advanced extraction techniques including supercritical fluid extraction and microwave-assisted extraction have been investigated for improving extraction efficiency and reducing processing time [25] [26]. These methods offer advantages in terms of reduced solvent consumption, lower extraction temperatures, and enhanced selectivity for target compounds [25] [26].